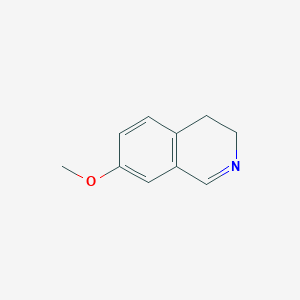

7-Methoxy-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZQPQPMHASUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 3,4 Dihydroisoquinoline and Analogues

Established Synthetic Routes to the 3,4-Dihydroisoquinoline (B110456) Core

The construction of the 3,4-dihydroisoquinoline nucleus is predominantly achieved through intramolecular cyclization reactions. Two of the most classical and widely employed methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Cyclization Reactions Utilizing β-Phenylethylamine Derivatives (e.g., Pictet-Spengler Reaction)

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. organicreactions.orgnumberanalytics.comwikipedia.org While the primary product is a tetrahydroisoquinoline, subsequent oxidation can lead to the corresponding 3,4-dihydroisoquinoline.

The reaction is initiated by the formation of a Schiff base between the β-phenylethylamine and the carbonyl compound. Under acidic conditions, this intermediate is protonated to form an electrophilic iminium ion. An intramolecular electrophilic aromatic substitution then occurs, leading to the cyclized product. wikipedia.org The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-rich aromatic rings, such as those with methoxy (B1213986) substituents, facilitate the reaction under milder conditions. wikipedia.org

The general reaction scheme is as follows:

Reaction Scheme:

The versatility of the Pictet-Spengler reaction has made it a cornerstone in the synthesis of isoquinoline (B145761) alkaloids and other complex heterocyclic compounds. numberanalytics.comarkat-usa.org

Bischler-Napieralski Reaction for Dihydroisoquinoline Formation

The Bischler-Napieralski reaction, discovered in 1893, is a powerful method for the direct synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-phenylethylamides. wikipedia.orgorganicreactions.org This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two pathways, depending on the reaction conditions. One proposed mechanism involves the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the dihydroisoquinoline. An alternative pathway suggests the formation of a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com The presence of electron-donating groups on the aromatic ring of the β-phenylethylamide enhances the rate and yield of the reaction. nrochemistry.comjk-sci.com

A notable example demonstrates the influence of the dehydrating agent on the product distribution. The treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. However, using P₂O₅ exclusively can lead to a mixture of the expected product and the isomeric 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, which is formed via an unusual cyclization at the ipso-position. wikipedia.org

| Reagent | Conditions | Product |

| POCl₃ | Reflux | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |

| P₂O₅ | Reflux | Mixture of 7-methoxy and 6-methoxy isomers |

Specific Synthesis of 7-Methoxy-3,4-dihydroisoquinoline Precursors and Analogs

The general synthetic strategies described above can be adapted for the synthesis of specific substituted dihydroisoquinolines. This section focuses on the preparation of precursors and analogs of this compound.

Preparation of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one via Schmidt Reaction

Synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

The synthesis of hydroxylated and methoxylated dihydroisoquinolines is of significant interest due to their prevalence in natural products. The synthesis of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, a key intermediate for the antitumor antibiotic CC-1065, has been described. rsc.org This suggests that synthetic routes to 7-hydroxy-6-methoxy substituted isoquinoline systems are established, which could potentially be adapted to yield the corresponding 3,4-dihydroisoquinoline. The synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone has also been reported, providing further insight into the chemistry of related heterocyclic systems. google.com Additionally, the preparation of 6-Methoxy-7-hydroxy-3,4-dihydroisoquinolinium methiodide has been documented, indicating the accessibility of this substitution pattern on the dihydroisoquinoline core. researchgate.net

Routes to 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741)

6,7-Dimethoxy-3,4-dihydroisoquinoline is a crucial intermediate in the synthesis of various alkaloids and pharmacologically active compounds. Several synthetic routes to this compound have been reported.

One common approach involves the Bischler-Napieralski cyclization of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine. In a reported procedure, this starting material is heated with polyphosphoric acid to induce cyclization, affording 6,7-Dimethoxy-3,4-dihydroisoquinoline as an oil. prepchem.com

A one-pot method for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has also been developed, starting from 3,4-dimethoxy phenethylamine (B48288) and a formylation reagent such as ethyl formate. google.com This process involves formylation, followed by a cyclization step catalyzed by phosphotungstic acid, and subsequent removal of oxalic acid to yield the final product with a purity of over 99% and a yield exceeding 75%. google.com

Further synthetic strategies include the use of the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction to access derivatives such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com The synthesis of various other derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) has also been explored. chemicalpapers.com The reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electron-deficient olefins has been investigated, leading to the formation of novel cycloadducts. researchgate.net

| Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| N-formyl-2-(3,4-dimethoxyphenyl)ethylamine | Polyphosphoric acid | 6,7-Dimethoxy-3,4-dihydroisoquinoline | - | - | prepchem.com |

| 3,4-Dimethoxy phenethylamine | Ethyl formate, Oxalyl chloride, Phosphotungstic acid | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | >75% | >99% | google.com |

Synthesis of 8-Methoxy-3,4-dihydroisoquinoline

An alternative approach to obtaining 7,8-dioxygenated-3,4-dihydroisoquinolines involves the oxidation of the corresponding 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959). nih.gov Using potassium permanganate (B83412) in acetone (B3395972), this method provides the desired 3,4-dihydroisoquinoline as the primary product, offering a viable route for generating the imine from the more readily accessible tetrahydroisoquinoline precursor. nih.gov

Precursor Chemistry for Substituted Dihydroisoquinolines (e.g., 6-benzyloxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline)

The synthesis of substituted 3,4-dihydroisoquinolines, such as 6-benzyloxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline, relies on the foundational Bischler-Napieralski reaction. rsc.org This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. rsc.org The presence of electron-donating groups, like methoxy or benzyloxy, on the phenyl ring facilitates this intramolecular electrophilic aromatic substitution. nrochemistry.comrsc.org

For instance, the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline begins with the acylation of the appropriate amine with 2-chlorobenzoyl chloride to form the corresponding amide. mdpi.com This amide is then subjected to the Bischler-Napieralski reaction, typically using phosphorus oxychloride (POCl₃) in a suitable solvent like 1,2-dichloroethane, to yield the desired 3,4-dihydroisoquinoline derivative. mdpi.com The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline using reducing agents such as sodium borohydride (B1222165). rsc.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry has seen a push towards more efficient and environmentally benign methods for constructing complex molecules. This has led to the development of advanced strategies for dihydroisoquinoline synthesis, including one-pot procedures and the use of novel catalytic systems.

One-Pot Synthetic Approaches for Dihydroisoquinoline Derivatives

Another innovative one-pot approach for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride utilizes 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent as starting materials. google.com The reaction proceeds through an intermediate that is then treated with oxalyl chloride and a phosphotungstic acid catalyst to induce cyclization. google.com This method is advantageous due to its operational simplicity and high yield. google.com Chemoenzymatic one-pot processes are also emerging as a mild alternative to traditional chemical syntheses. mdpi.com For example, a laccase/TEMPO system can be used to oxidize benzylic alcohols to aldehydes, which then undergo a Pictet-Spengler reaction to form tetrahydroisoquinolines. mdpi.com While the Pictet-Spengler reaction typically yields tetrahydroisoquinolines, these can often be oxidized to the corresponding dihydroisoquinolines. organic-chemistry.orgorganicreactions.org

Catalytic Systems and Reagent Selection in Dihydroisoquinoline Synthesis

The choice of catalyst and reagents is critical in dihydroisoquinoline synthesis. The classic Bischler-Napieralski reaction employs condensing agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com For substrates that are less activated, a combination of P₂O₅ in refluxing POCl₃ has proven effective. wikipedia.org

More contemporary methods utilize a range of transition-metal catalysts. researchgate.net For example, rhodium-catalyzed C-H bond functionalization has been used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. kthmcollege.ac.in Palladium-catalyzed reactions have also been developed for the C-H activation/annulation of N-methoxybenzamides with allenoic acid esters to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Furthermore, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been shown to be a mild and effective reagent for the direct conversion of amides to dihydroisoquinoline derivatives. organic-chemistry.org To circumvent side reactions like the retro-Ritter reaction, a modified Bischler-Napieralski procedure using oxalyl chloride and ferric chloride (FeCl₃) has been developed. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of Dihydroisoquinolines

General Reaction Types of the Dihydroisoquinoline Nucleus

The dihydroisoquinoline nucleus is characterized by a unique combination of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring, which imparts a rich and varied chemical reactivity to the molecule. This section will explore the fundamental reaction types that the 7-methoxy-3,4-dihydroisoquinoline core readily undergoes.

Oxidation of the dihydroisoquinoline nucleus can lead to several important products, with isoquinoline (B145761) N-oxides being of particular interest. These N-oxides serve as versatile intermediates for the further functionalization of the isoquinoline ring system. nih.gov The oxidation of the nitrogen atom in the dihydroisoquinoline ring can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) in a suitable solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) have been effectively used for the intramolecular oxidative cyclization of ketoximes to yield isoquinoline N-oxides. nih.gov This method provides a metal-free approach to access a range of polysubstituted isoquinoline N-oxides. nih.gov

Another approach to obtaining the dihydroisoquinoline core is through the oxidation of the corresponding tetrahydroisoquinoline. For example, the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) with potassium permanganate (B83412) in acetone (B3395972) yields 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) as the primary product. nih.gov This highlights that the oxidation of secondary nonphenolic 7,8-dioxygenated tetrahydroisoquinoline alkaloids is a viable method for generating the corresponding imine functionality present in dihydroisoquinolines. nih.gov

The resulting isoquinoline N-oxides can undergo further transformations, such as the Boekelheide rearrangement, to introduce functionality at other positions of the isoquinoline core. nih.gov A library of isoquinolinequinone N-oxide analogues has been synthesized and evaluated for their potential in overcoming cancer multidrug resistance, demonstrating the synthetic utility of these oxidized derivatives. acs.org

The reduction of the C=N double bond in the dihydroisoquinoline nucleus is a fundamental transformation that leads to the formation of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. mdpi.com These saturated heterocyclic systems are prevalent in a vast number of natural products and pharmacologically active compounds. nih.gov

A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH4). mdpi.com This reagent selectively reduces the imine functionality without affecting the aromatic ring. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be readily reduced to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) using sodium borohydride. mdpi.com Similarly, the reduction of 1-substituted 3,4-dihydroisoquinolines is a key step in the synthesis of various 1-substituted tetrahydroisoquinoline derivatives. mdpi.com

The synthesis of tetrahydroisoquinolines is of significant interest due to the biological activities exhibited by this class of compounds. For example, various substituted THIQ derivatives have been synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov The stereoselective synthesis of tetrahydroisoquinoline derivatives is also an active area of research, with methods like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization being employed to produce enantiomerically pure products such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

The benzene ring of the this compound scaffold is susceptible to electrophilic substitution reactions. The position of the methoxy (B1213986) group at C-7 directs incoming electrophiles primarily to the ortho and para positions, which are C-6 and C-8. The specific outcomes of these reactions are influenced by the nature of the electrophile and the reaction conditions.

While specific examples of electrophilic substitution directly on this compound are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution apply. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur on the aromatic ring, leading to a variety of substituted derivatives. The synthesis of 8-fluoro-3,4-dihydroisoquinoline, for instance, relies on a directed ortho-lithiation reaction, which is a powerful method for achieving regioselective substitution on the aromatic ring. mdpi.com

Cycloaddition and Other Complex Transformations

Beyond the fundamental reactions, the dihydroisoquinoline nucleus can participate in more complex transformations, such as cycloaddition reactions and the aza-Michael reaction, which allow for the construction of intricate polycyclic systems.

The imine functionality of 3,4-dihydroisoquinolines makes them suitable partners in cycloaddition reactions. One notable example is the [3+2] cycloaddition of C,N-cyclic azomethine imines, derived from 3,4-dihydroisoquinolines, with various dipolarophiles. nih.gov For instance, the reaction with allyl alkyl ketones can proceed under mild conditions to afford a range of tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. nih.gov

Furthermore, 3,4-dihydroisoquinolines can act as dienophiles in Diels-Alder reactions. The reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with pyrylium (B1242799) salts has been observed to result in cycloaddition at the 2 and 5 positions of 2,4,6-triphenylpyrylium. rsc.org The ylide derived from 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium undergoes a concerted cycloaddition reaction with dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org Additionally, the reaction of 3,4-dihydroisoquinoline (B110456) N-oxide with ketenes leads to the formation of various adducts. rsc.org

The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, provides another avenue for the derivatization of dihydroisoquinolines. wikipedia.org While the provided search results primarily discuss the aza-Michael reaction in the context of other nitrogen heterocycles or as a general reaction type, the secondary amine that can be formed from the reduction of the dihydroisoquinoline could potentially act as a nucleophile in such reactions. nih.gov For example, the aza-Henry reaction of 3,4-dihydroisoquinoline with nitromethane (B149229) has been reported, which proceeds favorably under ambient conditions. flinders.edu.au

Functionalization and Modification of the Dihydroisoquinoline Scaffold

The functionalization of the this compound scaffold can be achieved at various positions, leading to a diverse array of derivatives with potentially interesting biological properties.

Modification at the C-1 position is a common strategy. For instance, 1-methyl-3,4-dihydroisoquinoline (B1216472) can be condensed with 3-acetylthiotetronic acid. researchgate.net The synthesis of 1-substituted 3,4-dihydroisoquinolines with alkyl substituents at the C-3 position has also been explored. researchgate.net

The nitrogen atom of the dihydroisoquinoline ring can also be functionalized. For example, methylation of 8-fluoro-3,4-dihydroisoquinoline with methyl iodide yields the corresponding isoquinolinium derivative. mdpi.com

Furthermore, the aromatic ring can be modified. The synthesis of 6,7-dihydroxy-3,4-dihydroisoquinoline and its derivatives has been investigated, and these compounds have shown potential as inhibitors of nuclear factor-kappaB. nih.gov

Development of Novel this compound Derivatives through Chemical Reactions

The chemical reactivity of this compound has been harnessed to develop novel derivatives with a range of potential applications.

For instance, the synthesis of novel quinolinone derivatives with potential anti-breast cancer activity has been reported, where tetrahydroquinoline moieties are part of the final structures. nih.gov Although this example focuses on quinolinones, the synthetic strategies could potentially be adapted for isoquinoline systems.

The development of isoquinoline N-oxides via hypervalent iodine-mediated oxidative cyclization of ketoximes represents a significant advancement in accessing polysubstituted isoquinoline derivatives. nih.gov These N-oxides are valuable intermediates for creating a library of functionalized isoquinolines. nih.gov

The synthesis of various derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) substituted at positions 1, 2, and 3 has also been described, highlighting the versatility of the isoquinoline core in generating a wide range of compounds. chemicalpapers.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H11NO |

| Monoisotopic Mass | 161.084063974 g/mol |

| Boiling Point | 292.6°C at 760 mmHg |

| Density | 1.09 g/cm³ |

| LogP | 1.10580 |

| Topological Polar Surface Area | 21.6 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure Activity Relationship Sar and Derivative Design in Dihydroisoquinoline Research

Rational Design Principles for Dihydroisoquinoline Analogues

The rational design of dihydroisoquinoline analogues is a strategic process aimed at optimizing their interaction with biological targets. This process generally involves modifying the core scaffold at specific positions to enhance desired activities and properties. Key principles include the strategic introduction of various functional groups to probe the electronic and steric requirements of the target's binding site.

A common approach is the modification of the benzoxazine (B1645224) core, a related heterocyclic system, which provides insights applicable to dihydroisoquinolines. nih.gov For instance, the introduction of substituents on the aromatic ring or the nitrogen atom is a primary strategy. The development of a synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, for example, allowed for the synthesis of a series of compounds evaluated as potential anticancer agents. nih.gov This highlights a fundamental principle: creating a versatile synthetic route that permits the generation of a library of analogues with diverse substitutions for biological screening. nih.gov

Furthermore, design strategies often focus on multi-target drugs, particularly for complex diseases like cancer. This involves designing molecules capable of interacting with multiple biological targets, which can be more effective than single-target agents. nih.gov The dihydroisoquinoline scaffold is well-suited for this approach due to its ability to present substituents in distinct spatial orientations.

Influence of Substituent Pattern on Biological Activity (e.g., Methoxy (B1213986) and Phenyl Substituents)

The type and position of substituents on the dihydroisoquinoline ring system have a profound impact on biological activity. The methoxy group, particularly at the 7-position, and phenyl substituents are of significant interest in SAR studies.

Research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors has provided detailed insights into these relationships. nih.gov The substituents on the B-ring (the phenyl ring of the isoquinoline (B145761) core) are critical for activity. For example, a compound featuring a 4'-methoxy (OCH₃) group on a phenyl ring attached to the main scaffold was found to be more active than derivatives with hydroxyl (-OH), acetoxy (-OCOCH₃), fluoro (-F), or methyl (-CH₃) groups at the same position. nih.gov This suggests that an electron-donating group like methoxy is favorable for cytotoxic activity in this context. nih.gov

The introduction of a phenyl group, another common substituent, also significantly modulates activity. In studies of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as analogues of 4-hydroxytamoxifen, the presence of the diphenyl structure was integral to their anti-proliferative effects against MCF-7 breast cancer cells. nih.gov

The following table summarizes the effect of different substituents on the B-ring on the cytotoxic activity against the human CEM leukemia cell line, demonstrating the importance of the substituent pattern. nih.gov

Table 1: Influence of B-Ring Substituents on Cytotoxic Activity

| Compound | B-Ring Substituent | IC₅₀ (μM) |

|---|---|---|

| 23 | 4'-OCH₃ | 15.32 |

| 24 | 4'-OH | 21.43 |

| 25 | 4'-OCOCH₃ | 25.16 |

| 26 | 4'-F | 22.14 |

| 27 | 4'-CH₃ | 23.58 |

Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives. nih.gov

Further investigation has shown that an amino group (-NH₂) at the 3'-position of the B-ring is crucial for high cytotoxic activity. A compound with a 3'-NH₂ group displayed potent activity, whereas compounds with 3'-OCH₃ or 3'-NHCOCH₃ substituents showed significantly lower activities. nih.gov This highlights the specific electronic and hydrogen-bonding properties conferred by the amino group in the interaction with the biological target.

Comparative Pharmacological Analysis of 7-Methoxy-3,4-dihydroisoquinoline with Related Compounds

To understand the specific contribution of the 7-methoxy group, it is essential to compare the pharmacological profile of this compound with its close structural analogues. These comparisons reveal how subtle changes, such as the position or type of substituent, can lead to different biological activities.

One important comparison is with 6,7-dihydroxy-3,4-dihydroisoquinoline . This compound, where the methoxy groups are replaced by hydroxyl groups, has been identified as a novel inhibitor of nuclear factor-kappaB (NF-κB) and in vitro invasion in murine mammary cancer cells. nih.gov The study concluded that the dihydroxy derivative is a potential prototype for a new series of nontoxic antimetastatic agents. nih.gov This suggests that the presence of hydroxyl groups, which can act as hydrogen bond donors, leads to a different pharmacological target (NF-κB) compared to derivatives primarily studied for cytotoxicity.

Another relevant analogue is 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) . This compound, often referred to as a close relative, shares the dimethoxy substitution pattern but with a different arrangement. nih.gov Its synthesis and use as a precursor for more complex molecules, such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, are well-documented. mdpi.com While direct comparative bioactivity data with the 7-methoxy isomer is sparse in the provided context, its prevalence in synthesis highlights the importance of the dimethoxy pattern on the isoquinoline core.

Furthermore, 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines have been synthesized and evaluated as new analogues of 4-hydroxytamoxifen. nih.gov The 7-hydroxy group in this more complex structure was shown to be compatible with anti-proliferative activity against the MCF-7 human mammary carcinoma cell line. nih.gov

The dihydroisoquinoline scaffold can also elicit other biological effects, such as spasmolytic activity. Studies on 1,3-disubstituted 3,4-dihydroisoquinolines have shown that different substitution patterns can induce either smooth muscle relaxation or contraction, identifying them as potential modulating regulators for gastrointestinal disorders. mdpi.com

Table 2: Comparative Biological Activities of Dihydroisoquinoline Derivatives

| Compound | Key Structural Feature(s) | Primary Biological Activity Noted |

|---|---|---|

| This compound Derivative | 7-Methoxy group, 1,4-disubstituted | Cytotoxicity, Tubulin Polymerization Inhibition nih.gov |

| 6,7-dihydroxy-3,4-dihydroisoquinoline | 6,7-Dihydroxy groups | NF-κB Inhibition, Anti-metastatic nih.gov |

| 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline | 7-Hydroxy group, 3,4-Diphenyl groups | Anti-proliferative (MCF-7 cells) nih.gov |

| 1,3-disubstituted 3,4-dihydroisoquinolines | Various C1 and C3 substituents | Spasmolytic (Smooth Muscle Modulation) mdpi.com |

Scaffold Hopping as a Strategy in Dihydroisoquinoline Derivative Development

Scaffold hopping is an advanced strategy in medicinal chemistry used to design new drug candidates by replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold. The goal is to retain the key pharmacophoric features responsible for biological activity while improving properties like potency, selectivity, or pharmacokinetic profile, or to discover novel intellectual property. This strategy has proven successful in the development of derivatives related to the dihydroisoquinoline core.

An excellent example is the scaffold hopping-driven optimization performed on a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which is structurally related to dihydroisoquinolines. nih.gov In this work, researchers aimed to find new drug candidates by performing a C-ring expansion and an isometric replacement of the A/B-ring system. This led to the discovery of new, highly potent compounds with different scaffolds that exhibited potent antitumor activity as tubulin polymerization inhibitors. nih.gov Notably, one of the new compounds showed improved aqueous solubility compared to the original lead. nih.gov

The rationale behind scaffold hopping is supported by the observation that the number of known bioactive compounds and their corresponding scaffolds has grown significantly over time. nih.gov This increase in chemical diversity suggests that many biological targets can recognize a wide variety of structurally different compounds. nih.gov Therefore, computational and synthetic scaffold-hopping exercises have a high probability of success in identifying novel chemical entities for both well-studied and unexplored targets. nih.gov This approach allows chemists to move beyond simple functional group modification and explore entirely new chemical space while preserving the biological activity of the original lead compound.

Biological Activity and Pharmacological Potential of Dihydroisoquinoline Compounds

Modulation of Neurotransmitter Systems and Receptor Interactions

Dihydroisoquinoline derivatives have been shown to interact with various components of neurotransmitter systems, indicating their potential as modulators of neurological functions.

The dopaminergic system, crucial for functions like emotion, cognition, and movement, is a key target for many neurologically active compounds. The system's effects are mediated through five dopamine (B1211576) receptor subtypes (D1-D5), which are G-protein coupled receptors (GPCRs). nih.gov Dysfunction in this system is implicated in several neurological and psychiatric disorders. nih.gov

Research into tetrahydroisoquinoline derivatives, which are structurally related to dihydroisoquinolines, has revealed significant interactions with dopamine receptors. A series of analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) core structure were synthesized and evaluated for their affinity at dopamine D1, D2, and D3 receptors. nih.govmssm.edu These compounds generally showed a strong affinity and high selectivity for the D3 receptor (D3R). nih.govmssm.edu For example, the 4-cyanophenyl analogue displayed a strong D3R affinity (6.3 nM) while lacking affinity for D1 and D2 receptors. nih.gov Docking studies suggest that these molecules position their arylamine units in the orthosteric binding pocket of the D3R. nih.govmssm.edu The presence of the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit appears to be advantageous for D3R selectivity over σ2 receptors. nih.gov

| Compound Analogue | Dopamine Receptor Affinity (Ki, nM) |

| 4-cyanophenyl analogue (7) | D3: 6.3, D1: >10,000, D2: >10,000 |

| Analogue (6) | D3: 25, D2: 860 |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing analogue (8) | D3: 110 |

| Data sourced from studies on tetrahydroisoquinoline derivatives. nih.gov |

Similarly, the serotonin (B10506) (5-HT) receptor system, which includes at least fourteen distinct receptor subtypes, is another important target. nih.gov The 5-HT7 receptor, a GPCR, is involved in regulating mood, learning, and circadian rhythms. nih.gov Studies on tetrahydroisoquinoline alkaloids have identified them as inverse agonists of the 5-HT7 receptor. nih.gov Functional evaluations showed a preference for an 8-hydroxy-6,7-dimethoxy substitution pattern for this activity. nih.gov

The muscarinic acetylcholine (B1216132) receptors (M1-M5) are also critical GPCRs involved in numerous central and peripheral physiological processes. 7tmantibodies.com7tmantibodies.com While they are a major drug target, the development of subtype-specific ligands is challenging due to the highly conserved nature of their orthosteric binding pocket. 7tmantibodies.com Although direct interactions of 7-Methoxy-3,4-dihydroisoquinoline with muscarinic receptors are not extensively documented, the broad neuroactive profile of the isoquinoline (B145761) class suggests this as a potential area for future investigation.

Neuroprotective and Anti-inflammatory Properties

Dihydroisoquinoline derivatives have demonstrated potential in protecting neurons and reducing inflammation, which are key factors in neurodegenerative diseases and other pathological conditions.

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. nih.gov The 5-HT7 receptor, a known target of isoquinoline derivatives, has been found to activate the ERK pathway. nih.gov The ERK/MAPK pathway transmits signals from cell surface receptors through a cascade involving Ras, Raf, and MEK to activate ERK. nih.gov Dysregulation of this pathway is associated with various diseases, including cancer. nih.gov While direct studies on this compound are limited, its interaction with receptors known to modulate the MAPK/ERK pathway suggests a potential for indirect regulation. Pharmacological inhibition of the MAPK/ERK pathway has been shown to enhance the cytotoxic effects of certain anticancer drugs, indicating that modulators of this pathway could have therapeutic applications. nih.gov

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathophysiology of many diseases. nih.gov Certain heterocyclic compounds, such as 1,4-dihydropyridine (B1200194) derivatives, have shown the ability to modulate oxidative stress. nih.gov

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis. Evasion of apoptosis is a hallmark of cancer. mdpi.com The inhibitor of apoptosis proteins (IAPs) are key regulators of this process. Research has shown that certain isoquinoline derivatives can inhibit IAPs, such as XIAP, cIAP-1, and survivin, at the protein level. nih.gov In a study on ovarian cancer, two isoquinoline derivatives, B01002 and C26001, were found to inhibit tumor growth and promote apoptosis by downregulating IAPs and activating caspase-3 and PARP. nih.gov This suggests that the pro-apoptotic activity of some isoquinoline compounds is mediated through the caspase-IAP pathway. nih.gov

Anticancer and Cytotoxic Activities

The dihydroisoquinoline scaffold has been identified as a promising template for the development of novel anticancer agents.

Microtubules are dynamic polymers of α- and β-tubulin proteins that play a vital role in cell division, making them an important target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govnih.gov A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been specifically designed and synthesized as tubulin polymerization inhibitors. nih.gov

In one study, these derivatives were evaluated for their cytotoxic activities against a human leukemia cell line. nih.gov Several compounds displayed moderate to good activity, with the most potent compound showing an IC50 of 0.64 μM and being confirmed as an inhibitor of tubulin polymerization. nih.gov Molecular docking studies suggested a binding mode similar to that of colchicine (B1669291). nih.gov Structure-activity relationship (SAR) analysis revealed that introducing a polar sidechain at the C-4 position of the isoquinoline ring and having an electron-donating substituent, such as a methoxy (B1213986) group (OCH3), on the B-phenyl ring were favorable for cytotoxic activity. nih.gov

| Compound | Substitution Pattern | Cytotoxic Activity (IC50, µM) on CEM cells |

| 21 | 1-(3'-amino-4'-methoxyphenyl)-4-(pyridin-4-ylmethyl) | 4.10 |

| 32 | 1-(3'-amino-4'-methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)methyl) | 0.64 |

| 23 | 1-(4'-methoxyphenyl)-4-(pyridin-4-ylmethyl) | More active than compounds 24-27 |

| Data from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives. nih.gov |

These findings highlight the potential of the 1,4-disubstituted-3,4-dihydroisoquinoline core, particularly with methoxy substitutions, as a scaffold for developing new anticancer agents that target tubulin dynamics. nih.gov Broader studies on isoquinoline derivatives have also confirmed their antiproliferative activity against various cancer cell lines, acting through mechanisms such as the inhibition of leucine (B10760876) aminopeptidase (B13392206). nih.gov

Modulation of Nuclear Factor-κB (NF-κB) Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. researchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. researchgate.netmdpi.com The NF-κB family consists of five members: RelA (p65), RelB, c-Rel, p50, and p52, which form various dimeric complexes to regulate gene transcription. researchgate.net The activation of NF-κB is tightly controlled, primarily through two pathways: the canonical and non-canonical pathways. nih.gov

The canonical pathway is typically triggered by pro-inflammatory stimuli like tumor necrosis factor (TNF) and interleukin-1 (IL-1), leading to the activation of the IκB kinase (IKK) complex. nih.govfrontiersin.org This complex then phosphorylates the inhibitor of κBα (IκBα), targeting it for degradation and allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate target genes. nih.govfrontiersin.org The non-canonical pathway is activated by a different set of stimuli, including lymphotoxin β, and involves the NF-κB-inducing kinase (NIK) and the IKKα homodimer, resulting in the processing of p100 to p52 and the nuclear translocation of p52/RelB dimers. researchgate.netmdpi.com

Studies have shown that certain dihydroisoquinoline derivatives can modulate the NF-κB pathway. For instance, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as an inhibitor of both the canonical and non-canonical NF-κB signaling pathways. nih.gov Research into compounds with similar structures suggests that they can prevent the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway. frontiersin.org By inhibiting IκBα phosphorylation, these compounds effectively suppress the nuclear translocation of NF-κB and subsequent inflammatory gene expression. frontiersin.org This inhibitory action on the NF-κB pathway highlights the potential of dihydroisoquinoline derivatives as anti-inflammatory and anti-cancer agents. nih.gov

Anticonvulsant Effects and Related Studies

Epilepsy is a prevalent neurological disorder, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. researchgate.netmdpi.com Dihydroisoquinoline derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant activity in various animal models of seizures. nih.gov For example, a series of nih.govuniprot.orgdrugbank.comtriazolo[4,3-a]isoquinoline derivatives, synthesized from a this compound precursor, were evaluated for their antiseizure activity. nih.gov One of the most potent compounds in this series, 9-(hexyloxy)-5,6-dihydro- nih.govuniprot.orgdrugbank.comtriazolo[3,4-a]isoquinolin-3(2H)-one, demonstrated significant anticonvulsant effects in the maximal electroshock (MES) test, with an ED50 value of 63.31 mg/kg. nih.gov This compound also showed a wide margin of safety and potent activity against pentylenetetrazole (PTZ)-induced seizures. nih.gov

The proposed mechanism for the anticonvulsant activity of some of these derivatives involves the modulation of the γ-aminobutyric acidA (GABAA) receptor, a key inhibitory neurotransmitter receptor in the brain. nih.govmdpi.com Docking studies have suggested that these compounds may bind to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The structure-activity relationship studies of quinazolin-4(3H)-one derivatives, which share some structural similarities, indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the N1 atom as an electron donor and the carbonyl group as a hydrogen bonding site, all crucial for binding to the GABAA receptor. mdpi.com

Further supporting the potential of this chemical class, studies on 3,4-dihydroquinolin-2(1H)-ones have also revealed antiseizure activity in the MES model. mdpi.com The lipophilicity of these compounds appears to be an important factor for their in vivo activity, likely by facilitating their penetration through the blood-brain barrier. mdpi.com

Table 1: Anticonvulsant Activity of a this compound Derivative

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 9-(hexyloxy)-5,6-dihydro- nih.govuniprot.orgdrugbank.comtriazolo[3,4-a]isoquinolin-3(2H)-one | MES | 63.31 | >7.9 |

Data sourced from a study on nih.govuniprot.orgdrugbank.comtriazolo[4,3-a]isoquinoline derivatives. nih.gov

Urease Inhibitory Activity

While direct studies on the urease inhibitory activity of this compound were not found in the provided search results, the broader class of isoquinoline and quinoline (B57606) derivatives has been investigated for this property. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The search for effective and non-toxic urease inhibitors is an active area of research.

Other Investigated Biological Activities

In addition to the specific activities detailed above, the this compound scaffold and its derivatives have been explored for a range of other pharmacological effects.

Antimicrobial Activity: Quinoline derivatives, which are structurally related to isoquinolines, have shown promise as antimicrobial agents. nih.gov For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their activity against various bacterial and fungal strains. nih.gov Some of these compounds exhibited significant antimicrobial and antibiofilm activity, particularly against E. coli and C. albicans. nih.gov

Antioxidant Activity: The antioxidant potential of phenolic compounds, including those with methoxy groups, is well-documented. nih.gov The presence of phenolic hydroxyl and methoxy groups can enhance the antioxidant activity of a compound. nih.govresearchgate.net The antioxidant mechanism can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov Studies on various phenolic acids have shown that the number and position of methoxy and hydroxyl groups on the benzene (B151609) ring significantly influence their antioxidant capacity. nih.gov For example, in some systems, a higher number of methoxyl groups correlates with increased antioxidant activity. nih.gov Similarly, flavonoids containing a 7-hydroxy-3',4'-dimethoxy structure have been synthesized and shown to possess antioxidant properties. researchgate.net

Antispasmodic and Antihypertensive Effects: Dihydroisoquinoline derivatives have been investigated for their effects on muscle contractility. nih.gov For example, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate the contractile activity of smooth muscle tissue, suggesting potential for controlling physiological processes related to muscle function. nih.gov This could have implications for conditions involving muscle spasms or for regulating blood pressure.

Analgesic Activity: Certain flavonoid derivatives containing methoxy groups have demonstrated analgesic properties. nih.gov For instance, quercetin-3-methoxy-4'-glucosyl-7-glucoside exhibited significant analgesic effects in animal models, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pain- and inflammation-mediating prostaglandins. nih.gov

Antiviral Activity: Methoxyflavones have been reported to possess antiviral activity. nih.gov For example, 5,7,4'-trihydroxy-8-methoxyflavone has shown inhibitory effects against influenza A and B viruses. nih.gov The proposed mechanism involves the inhibition of the fusion of the viral envelope with the host cell membrane, a crucial early step in the viral infection cycle. nih.gov

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. For dihydroisoquinoline derivatives, several potential molecular targets have been identified.

One such target is Mitogen-activated protein kinase 10 (MAPK10) , also known as c-Jun N-terminal kinase 3 (JNK3). uniprot.orgwikipedia.org MAPK10 is a serine/threonine-protein kinase predominantly expressed in the nervous system and is involved in various cellular processes, including neuronal proliferation, differentiation, and apoptosis. uniprot.orgwikipedia.orgatlasgeneticsoncology.org It is a key component of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway. uniprot.org The DrugBank database lists 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline as a compound that targets MAPK10. uniprot.orgdrugbank.com The inhibition of JNK3 is being explored as a therapeutic strategy for neurodegenerative diseases. atlasgeneticsoncology.orgnih.gov

The activation of MAPK10 is mediated by the dual specificity kinases MAP2K4/MKK4 and MAP2K7/MKK7, which phosphorylate MAPK10. uniprot.org Once activated, MAPK10 phosphorylates several transcription factors, including components of the AP-1 complex like JUN and ATF2, thereby regulating their transcriptional activity. uniprot.org The interaction of JNK proteins with scaffolding proteins like beta-arrestin 2 can also modulate their activity. wikipedia.org

Table 2: Investigated Biological Activities of this compound and Related Structures

| Biological Activity | Key Findings | Potential Mechanism of Action |

|---|---|---|

| NF-κB Pathway Modulation | Inhibition of both canonical and non-canonical pathways. nih.gov | Prevention of IκBα phosphorylation and subsequent NF-κB nuclear translocation. frontiersin.org |

| Anticonvulsant | Significant activity in MES and PTZ seizure models. nih.gov | Positive allosteric modulation of the GABAA receptor. nih.govmdpi.com |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and fungi. nih.gov | Disruption of bacterial cell membranes. nih.gov |

| Antioxidant | Radical scavenging activity. nih.govresearchgate.net | Hydrogen atom transfer, single-electron transfer. nih.gov |

| Antispasmodic | Modulation of smooth muscle contractility. nih.gov | Interaction with muscarinic acetylcholine and 5-HT receptors. nih.gov |

| Analgesic | Reduction of pain in animal models. nih.gov | Inhibition of COX-1 and COX-2 enzymes. nih.gov |

| Antiviral | Inhibition of influenza virus replication. nih.gov | Inhibition of viral fusion with the host cell membrane. nih.gov |

Advanced Research Techniques and Computational Approaches in Dihydroisoquinoline Studies

Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 7-Methoxy-3,4-dihydroisoquinoline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the dihydroisoquinoline core and the methoxy (B1213986) group each have distinct chemical shifts, multiplicities, and coupling constants, which allow for their precise assignment. For instance, a singlet corresponding to the methoxy protons is expected, alongside multiplets for the methylene (B1212753) protons of the dihydroisoquinoline ring system. Some studies have noted that the NMR spectra of certain 3,4-dihydroisoquinolines can exhibit anomalous line broadening in specific solvents like CDCl₃, which may be attributed to slow-equilibration processes. ias.ac.in

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the aliphatic carbons of the dihydroisoquinoline scaffold. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methoxy group. rsc.org It has been observed in related aromatic compounds that the rotational conformation of a methoxy group can significantly influence the ¹³C NMR chemical shift of its carbon atom. nih.gov

Interactive Data Table: Predicted NMR Data for this compound Derivatives

| Compound | Spectrum Type | Solvent | Predicted Chemical Shifts (ppm) |

| 1-({3-ethyl-9,10-dimethoxy-1h,2h,3h,4h,6h,7h,11bh-pyrido[2,1-a]isoquinolin-2-yl}methyl)-7-methoxy-3,4-dihydroisoquinolin-6-ol | ¹H NMR (300 MHz) | H₂O | Data available upon request np-mrd.org |

| 1-{4-[5-(7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-1-carbonyl)-2-methoxyphenoxy]benzoyl}-6-methoxy-3,4-dihydroisoquinolin-7-ol | ¹H NMR (500 MHz) | H₂O | Data available upon request np-mrd.org |

| 1-{4-[5-(7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-1-carbonyl)-2-methoxyphenoxy]benzoyl}-6-methoxy-3,4-dihydroisoquinolin-7-ol | ¹³C NMR (101 MHz) | H₂O | Data available upon request np-mrd.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound.

Standard Mass Spectrometry: In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound. The exact mass of this compound is 161.08400 u. chem960.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a synthesized or isolated compound. For example, HRMS has been used to confirm the elemental composition of derivatives of this compound in various studies. rsc.orgmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=N stretching of the imine, aromatic C-H and C=C stretching, and aliphatic C-H stretching. For instance, a related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), shows a characteristic C=N stretching frequency at 1608 cm⁻¹. mdpi.com

UV-Visible and Fluorescence Spectroscopy in Mechanistic Investigations

UV-Visible and fluorescence spectroscopy are valuable techniques for studying the electronic properties of molecules and for mechanistic investigations.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the aromatic and imine chromophores. The position and intensity of these bands can be influenced by the solvent and pH. scispace.com UV-Vis spectroscopy is a versatile and non-destructive analytical method suitable for a wide range of organic compounds. sci-hub.se

Fluorescence Spectroscopy: Some dihydroisoquinoline derivatives exhibit fluorescence, which is the emission of light after absorbing light. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are sensitive to the molecular structure and environment. For example, studies on related 6,7-substituted 3,4-dihydroisoquinolines have shown that the position of methoxy groups influences the fluorescence characteristics. scispace.comsciforum.net The fluorescence intensity of some derivatives can be pH-dependent. scispace.com

Interactive Data Table: Spectroscopic Properties of Methoxy-Substituted Dihydroisoquinoline Derivatives

| Compound | Technique | Excitation Max (nm) | Emission Max (nm) | Notes |

| 6-Hydroxy-7-methoxy-3,4-dihydroisoquinoline | Fluorescence | Varies with pH | ~470 | Fluorescence intensity decreases above pH 7.5 scispace.com |

| 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline | Fluorescence | - | 465 | Exhibits very weak fluorescence scispace.com |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) | UV-Visible | ~355 (in acidic to neutral pH) | - | Spectrum changes above pH 7.5 scispace.com |

| cis-Iridium(III) Complex with Bis(6,7-dimethoxy-3,4-dihydroisoquinoline) | UV-Visible | - | - | Recorded in dichloromethane (B109758) and thin films acs.org |

| cis-Iridium(III) Complex with Bis(6,7-dimethoxy-3,4-dihydroisoquinoline) | Fluorescence | 440 | ~585 (in DCM), 592 (thin film) | High photoluminescence quantum yield acs.org |

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Analytical Method Development and Validation

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of dihydroisoquinoline derivatives. It allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC methods can be developed and validated for the quality control of this compound, ensuring its purity. lgcstandards.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for the identification of known and unknown compounds in complex mixtures. rsc.orgekb.eg

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC can be coupled with mass spectrometry (UPLC-MS) for enhanced analytical performance. ekb.eg

Cyclic Voltammetry in Electrochemical Analysis

In silico Modeling and Predictive Studies

In the initial phases of drug discovery, in silico methods provide a rapid, cost-effective, and efficient means to screen and prioritize candidate molecules before they are synthesized. nih.gov These computational tools correlate a chemical's structure with its potential biological efficacy and toxicity. nih.gov For dihydroisoquinoline derivatives, these predictive studies are instrumental in guiding the design of new compounds with enhanced therapeutic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as a dihydroisoquinoline derivative, and its target protein at the molecular level. For instance, studies on compounds with a 3,4-dihydroisoquinoline (B110456) scaffold have utilized molecular docking to identify potential inhibitors of enzymes like leucine (B10760876) aminopeptidase (B13392206), which is implicated in cancer. nih.gov In such studies, large databases of compounds can be virtually screened, and those with the best binding scores are selected for further analysis. nih.gov The analysis reveals the binding mode and interaction patterns, such as hydrogen bonds, which stabilize the ligand-protein complex. nih.gov This information is critical for structure-based drug design and for optimizing the affinity and selectivity of the compounds for their intended target. nih.gov

| Parameter | Description | Relevance in Dihydroisoquinoline Studies |

| Binding Affinity | The strength of the interaction between the ligand (dihydroisoquinoline derivative) and its target protein. | Predicts the potential potency of the compound as an inhibitor or activator. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's binding site. | Elucidates the key structural features required for molecular recognition and activity. |

| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other forces. | Guides the chemical modification of the scaffold to improve binding and selectivity. |

This table provides a summary of key parameters analyzed during molecular docking studies.

Computational models are essential for predicting the biological activity and the pharmacokinetic properties of new chemical entities. nih.gov These predictions help to filter out compounds that are unlikely to become successful drugs due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a major cause of attrition in drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For the 3,4-dihydroisoquinoline scaffold, QSAR studies can establish a mathematical relationship between structural descriptors and inhibitory activity, leading to models with high predictive capability. nih.gov

Furthermore, various in silico tools and web-based platforms, such as SwissADME, are employed to predict drug-likeness and ADME properties. nih.govnih.gov These tools evaluate parameters based on established rules like Lipinski's "rule of five" to assess the potential for oral bioavailability. nih.gov Predictions cover a range of properties including solubility, plasma protein binding, and the ability to cross the blood-brain barrier. nih.govnih.gov

| Toxicity Endpoint | Description | Importance in Early-Stage Assessment |

| Mutagenicity | The potential of the compound to induce genetic mutations. | Critical for identifying potential carcinogens early in development. nih.gov |

| Carcinogenicity | The potential of the compound to cause cancer. | A key safety parameter for drugs intended for long-term use. nih.gov |

| Hepatotoxicity | The potential for chemical-induced liver damage. | A common reason for drug withdrawal from the market. nih.gov |

| Cardiotoxicity | The potential for damage to the heart muscle or electrical function. | Assesses the risk of adverse cardiovascular events. nih.gov |

This table outlines common toxicity endpoints evaluated using in silico prediction tools.

In Vitro and In Vivo Research Models in Pharmacological Evaluation

Following computational screening, promising dihydroisoquinoline compounds are subjected to pharmacological evaluation using established laboratory models. nih.govfrontiersin.org These in vitro (cell-based) and in vivo (animal) studies are essential for confirming the predicted biological activity and assessing the physiological effects of the compounds. frontiersin.orgnih.gov

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms of action of new compounds. A variety of human and animal cell lines are used depending on the therapeutic target. For example, in cancer research, the MCF-7 human breast cancer cell line is commonly used to perform cytotoxic assays and to study mechanisms of drug resistance. nih.govnih.govnih.gov Research on a related compound, 6,7-dihydroxy-3,4-dihydroisoquinoline, utilized the DA3 murine breast cancer cell line to demonstrate its ability to inhibit in vitro cell invasion, suggesting antimetastatic potential. nih.gov While specific studies on this compound with the other listed cell lines are not detailed, cell lines such as PC12 (pheochromocytoma), HEK293 (human embryonic kidney), and L02 (human liver) are standard models used to assess neuroprotective, general cellular toxicity, and metabolic effects, respectively.

Forced Swim Test (FST): The FST is a widely used behavioral test in rodents to screen for potential antidepressant efficacy. nih.govnih.gov The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and become immobile. nih.gov A reduction in the duration of immobility is interpreted as an antidepressant-like effect. youtube.com This test is valuable for evaluating compounds intended for the treatment of depression. nih.govresearchgate.net

Open Field Test (OFT): The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. nih.govneurofit.com An animal is placed in a novel, open arena, and its movements are tracked. nbtltd.com Parameters measured include the total distance traveled, time spent in the center versus the periphery of the arena, and the latency to enter the center. nbtltd.com A preference for the periphery (thigmotaxis) is often interpreted as an indicator of anxiety. noldus.com The OFT is crucial for ensuring that effects observed in other behavioral tests, like the FST, are not simply due to a compound's stimulant or sedative properties. neurofit.comnih.gov

Immunohistochemical and Histological Analyses

While direct immunohistochemical or histological studies specifically on this compound are not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights into the potential applications of these techniques for this class of compounds. For instance, research on MHTP [2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol], a synthetic alkaloid containing the 7-methoxy-tetrahydroisoquinoline core, demonstrates the utility of histological analysis in evaluating its anti-inflammatory properties.

In a study investigating the effects of MHTP on pulmonary allergic inflammation in a murine model, histological analysis of lung tissue was a key component of the research. nih.gov The findings from this analysis provided visual evidence of the compound's impact on leukocyte migration and mucus production, corroborating other quantitative data.

Detailed Research Findings:

Histological examination of lung tissue from an ovalbumin-induced allergic inflammation model revealed significant changes following treatment with MHTP. The analysis focused on key indicators of inflammation, such as the infiltration of inflammatory cells into the lung tissue and the level of mucus production.

The key findings from the histological analysis of the MHTP-treated group compared to the untreated, inflamed group are summarized in the table below.

Table 1: Summary of Histological Findings for MHTP in a Murine Model of Pulmonary Allergic Inflammation

| Histological Parameter | Observation in Untreated (Inflamed) Group | Observation in MHTP-Treated Group | Reference |

|---|---|---|---|

| Leukocyte Migration | Significant infiltration of inflammatory cells into the lung tissue. | Decreased leukocyte migration. | nih.gov |

| Mucus Production | Increased mucus production characteristic of allergic inflammation. | Decreased mucus production. | nih.gov |

These findings illustrate how histological techniques can be applied to assess the therapeutic potential of dihydroisoquinoline derivatives. The visual confirmation of reduced cellular infiltration and mucus secretion in the lung tissue of MHTP-treated animals provides strong evidence of its anti-inflammatory effects. nih.gov While this data pertains to a derivative, it underscores the importance of such analyses in the broader study of dihydroisoquinolines.

Applications of 7 Methoxy 3,4 Dihydroisoquinoline and Its Scaffolds in Organic and Materials Synthesis

Role as a Synthetic Building Block for Complex Molecules

The 3,4-dihydroisoquinoline (B110456) core, particularly with methoxy (B1213986) substitution on the benzene (B151609) ring, is a cornerstone in the synthesis of a vast array of isoquinoline (B145761) alkaloids and related complex molecules. nih.gov The cyclic imine functionality within the 7-methoxy-3,4-dihydroisoquinoline structure provides a key electrophilic site for carbon-carbon bond formation, enabling its elaboration into more complex polycyclic systems.

Classic synthetic strategies such as the Bischler-Napieralski and Pictet-Spengler reactions are fundamental methods for constructing the dihydroisoquinoline ring system itself, which can then be further modified. numberanalytics.comwikipedia.org For instance, the Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to yield a 3,4-dihydroisoquinoline. wikipedia.org This intermediate is often not isolated but directly reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. wikipedia.orgrsc.org Similarly, the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde to form a tetrahydroisoquinoline, which can be a precursor to or derived from a dihydroisoquinoline. numberanalytics.comwikipedia.org

The reactivity of the C=N bond is central to its role as a building block. Nucleophilic addition of carbanions to the C-1 position of 3,4-dihydroisoquinolines or their N-alkylated salts is a common strategy to introduce substituents and build molecular complexity. wikipedia.org Research has also demonstrated that 3,4-dihydroisoquinolines can engage in cycloaddition reactions with electron-deficient olefins, acting as 1,3- or 1,4-dipoles to create stereochemically rich spiro-heterocyclic systems. organic-chemistry.org These transformations underscore the utility of the this compound scaffold in generating diverse and complex molecular frameworks, including those found in nature. For example, the core structure is a recognized precursor for synthesizing various isoquinoline alkaloids. nih.gov

Table 1: Selected Synthetic Transformations Involving the Dihydroisoquinoline Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Bischler-Napieralski Reaction | β-phenylethylamide, POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.org |

| Pictet-Spengler Reaction | β-phenylethylamine, Aldehyde, Acid | Tetrahydroisoquinoline | numberanalytics.comwikipedia.org |

| Nucleophilic Addition | Organometallic Reagents (e.g., R-Li) | 1-Substituted Tetrahydroisoquinoline | wikipedia.org |

| [4+2] Cycloaddition | Electron-deficient olefins | Spiro-heterocycles | organic-chemistry.org |

| Aza-Henry Reaction | Nitromethane (B149229) | 1-(Nitromethyl)tetrahydroisoquinoline | organic-chemistry.org |

Utilization as a Ligand in Coordination Chemistry

The nitrogen atom in the this compound scaffold possesses a lone pair of electrons, making it an effective coordination site for metal ions. While research into this specific isomer is limited, the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) has been successfully employed as a ligand in coordination chemistry, highlighting the potential of this class of compounds.

An iridium(III) complex featuring a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) as an N^N ancillary ligand has been synthesized and characterized. numberanalytics.com In this complex, two dihydroisoquinoline units coordinate to the iridium center along with two 2-phenylpyridine (B120327) (ppy) ligands. numberanalytics.com Spectroscopic analysis, including ¹H NMR, confirmed an unusual cis arrangement of the main C^N ligands. numberanalytics.com The resulting cationic complex exhibits interesting photophysical properties, with absorption maxima in the 300–400 nm range attributed to metal-to-ligand charge transfer (MLCT). numberanalytics.com Such complexes are of interest for their potential applications in optoelectronics, and this work demonstrates the capability of the dihydroisoquinoline scaffold to form stable and functional coordination compounds. numberanalytics.com

Table 2: Properties of an Iridium(III) Complex with a Dihydroisoquinoline-based Ligand

| Property | Description | Finding | Reference |

|---|---|---|---|

| Complex Structure | Cationic Iridium(III) complex with bis(6,7-dimethoxy-3,4-dihydroisoquinoline) and 2-phenylpyridine ligands. | ESI-MS confirmed the cationic portion at m/z 880. | numberanalytics.com |

| Ligand Arrangement | The two 2-phenylpyridine (C^N) ligands adopt a cis orientation. | Confirmed by a double set of signals in the ¹H NMR spectrum. | numberanalytics.com |

| Photophysical Properties | Absorption and emission characteristics. | Absorption maxima observed between 300-400 nm (MLCT). The complex is luminescent and was used to fabricate a deep red Light-Emitting Electrochemical Cell (LEEC). | numberanalytics.com |

Contribution to the Development of Novel Materials

The isoquinoline and dihydroisoquinoline frameworks are recognized as privileged scaffolds not only in medicinal chemistry but also in materials science due to their electronic and photophysical properties. nih.gov These nitrogen-containing heterocycles are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comindexacademicdocs.org

Research has shown that derivatives of the related dihydrothieno[2,3-c]isoquinoline scaffold can exhibit significant luminescence, a key property for materials used in fluorescent sensors and light-emitting devices. acs.org Although direct studies on this compound are not prominent in this context, the general class of isoquinolines is considered promising for developing new materials for OLEDs and photovoltaic devices. numberanalytics.com For example, quinoline-based materials have been successfully used as the electron transporting and emitting layer in OLEDs, demonstrating bright blue emission. researchgate.net Furthermore, metal complexes of quinoline (B57606) derivatives, such as tris-(8-hydroxyquinolinato) aluminum (Alq₃), are benchmark materials in the OLED industry. indexacademicdocs.orgresearchgate.net The incorporation of the dihydroisoquinoline moiety into polymers or as part of larger conjugated systems could lead to novel functional materials with tailored optoelectronic properties. mdpi.com

Intermediate in Pharmaceutical Synthesis (General Research Concept)

This compound and its analogs are crucial intermediates in the synthesis of molecules with potential therapeutic value. researchgate.net The scaffold is a key component of the 1-benzylisoquinoline (B1618099) backbone, which is the core structure of numerous naturally occurring alkaloids, including papaverine. wikipedia.org The synthesis of these alkaloids and their derivatives often proceeds through intermediates like 6,7-dimethoxy-3,4-dihydroisoquinoline. indexacademicdocs.org

The value of this scaffold lies in its utility for building the tetrahydroisoquinoline (THIQ) core, a structure that is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Synthetic routes often involve the preparation of a substituted 3,4-dihydroisoquinoline, which is then subjected to further reactions, such as reduction to a THIQ, followed by additional functionalization. wikipedia.org For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a chiral amino acid, can be achieved via cyclization methods that rely on dihydroisoquinoline-type precursors. researchgate.net Furthermore, the dihydroisoquinoline framework itself is being investigated as a core for developing novel enzyme inhibitors. Its role as a versatile and readily functionalized intermediate makes it a valuable starting point in research programs aimed at discovering new bioactive compounds. researchgate.net

Future Research Directions and Perspectives in 7 Methoxy 3,4 Dihydroisoquinoline Research

Exploration of Undiscovered Reactivity and Novel Synthetic Pathways

The development of new, efficient, and environmentally benign synthetic methods for constructing the dihydroisoquinoline core is a perpetual area of interest. Future research will likely focus on the following:

C-H Bond Activation: Recent advances have demonstrated the power of palladium-catalyzed C-H bond activation/annulation reactions for the synthesis of dihydroisoquinolines. nih.gov This approach offers high atom economy and efficiency, often with short reaction times. nih.gov Future work will likely explore a broader range of metal catalysts and directing groups to enhance substrate scope and control regioselectivity, including the synthesis of 4-silylated and 4-methyl-substituted isoquinolones. researchgate.net

Domino and Cascade Reactions: Multi-component reactions (MCRs) and domino/cascade sequences provide rapid access to complex molecular architectures from simple starting materials. nih.govrsc.org The development of novel cascade reactions, such as those involving radical addition/cyclization, will continue to be a priority for synthesizing substituted dihydroisoquinolines. mdpi.com

Asymmetric Synthesis: The demand for enantiomerically pure compounds for pharmacological evaluation drives the development of asymmetric synthetic routes. Future research will focus on developing new chiral catalysts and auxiliaries for the enantioselective synthesis of dihydroisoquinolines and their derivatives. researchgate.netrsc.org This includes methods like asymmetric transfer hydrogenation and enantioselective intramolecular carbonylative Heck reactions. researchgate.netacs.org

Photocatalysis and Electrochemistry: Light-mediated and electrochemical methods offer green and mild alternatives to traditional synthetic protocols. researchgate.netnih.gov Exploring these technologies for the synthesis and functionalization of 7-Methoxy-3,4-dihydroisoquinoline could lead to novel and more sustainable synthetic pathways. researchgate.net

Identification of New Pharmacological Targets and Therapeutic Applications

While the dihydroisoquinoline scaffold is present in numerous bioactive natural products and synthetic compounds, the specific pharmacological profile of this compound and its close derivatives is an area ripe for exploration. Future research will likely concentrate on:

Expansion of Therapeutic Targets: Dihydroisoquinoline derivatives have shown a wide range of biological activities, including anticancer, anti-HIV, antidepressant, and antihypertensive properties. researchgate.net Future screening efforts will aim to identify new molecular targets for this compound analogs. This could involve targeting enzymes like leucine (B10760876) aminopeptidase (B13392206) or signaling pathways such as the NF-kappaB and β-catenin/TCF4 pathways. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core and evaluation of the biological activity of the resulting analogs will be crucial for understanding SAR. rsc.org This will enable the design of more potent and selective compounds. For instance, studies on colchicine (B1669291) site inhibitors have shown the potential of related structures in cancer therapy. nih.gov

Drug Discovery for Neglected and Emerging Diseases: The diverse biological activities of dihydroisoquinolines suggest their potential application against a broader range of diseases. Future research could explore the efficacy of this compound derivatives against neglected tropical diseases or newly emerging viral infections.

Integration into Advanced Material Science and Nanotechnology

The unique photophysical and electronic properties of heterocyclic compounds are increasingly being harnessed in materials science. The future may see the integration of this compound into: